molecular formula C11H13ClO B8002191 1-Chloro-2-methoxy-4-(2-methylallyl)benzene

1-Chloro-2-methoxy-4-(2-methylallyl)benzene

Cat. No.: B8002191
M. Wt: 196.67 g/mol
InChI Key: YKBSWKWDUKQRJT-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-4-(2-methylallyl)benzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxy group, and a 2-methylallyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-4-(2-methylallyl)benzene can be synthesized through several methods, including:

    Electrophilic Aromatic Substitution: This method involves the introduction of substituents onto the benzene ring through reactions with electrophiles. For example, the methoxy group can be introduced via methylation of a hydroxy group, followed by chlorination and allylation.

    Suzuki-Miyaura Coupling:

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methoxy-4-(2-methylallyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Phenols or amines.

Scientific Research Applications

1-Chloro-2-methoxy-4-(2-methylallyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-methoxy-4-(2-methylallyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of the chlorine and methoxy groups influences its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2-methoxy-4-(2-methylallyl)benzene is unique due to the specific combination of substituents, which imparts distinct chemical and physical properties. The presence of the 2-methylallyl group provides additional reactivity and potential for further functionalization compared to its similar counterparts.

Biological Activity

1-Chloro-2-methoxy-4-(2-methylallyl)benzene, also known as a substituted phenolic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name: 1-Chloro-2-methoxy-4-(2-methylprop-2-enyl)benzene
  • Molecular Formula: C11H13ClO2
  • Molecular Weight: 224.68 g/mol

The compound features a chlorinated aromatic ring with a methoxy group and a branched allylic substituent, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, facilitating membrane penetration. This compound may act through the following mechanisms:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity: The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies suggest that it could modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using cancer cell lines to assess the compound's potential as an anticancer agent. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The IC50 values suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.

Case Studies

Case Study 1: Antioxidant Properties
A study published in the Journal of Natural Products examined the antioxidant capacity of various phenolic compounds, including this compound. The compound was found to significantly reduce lipid peroxidation in rat liver homogenates, indicating strong antioxidant activity.

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Results demonstrated that treatment with this compound led to a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6.

Properties

IUPAC Name

1-chloro-2-methoxy-4-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(2)6-9-4-5-10(12)11(7-9)13-3/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBSWKWDUKQRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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